ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate

Description

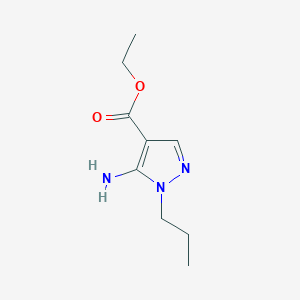

Ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate (CAS: 1251379-01-7) is a pyrazole derivative with the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . The compound features a pyrazole ring substituted with an amino group at position 5, a propyl group at position 1, and an ethyl carboxylate ester at position 2.

As of 2024, the compound is listed as temporarily unavailable for purchase, with purity reported at 95% in some commercial batches . Key identifiers include MDL number MFCD14609325, though critical data such as melting point, solubility, and safety parameters remain unspecified in available sources .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-1-propylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-5-12-8(10)7(6-11-12)9(13)14-4-2/h6H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKQWZGQNUHBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursorsThe reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, including ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate, have shown promising anticancer properties. Studies indicate that modifications in the pyrazole structure can lead to selective inhibition of cancer-related enzymes. For instance, certain pyrazoles have demonstrated significant inhibition of human carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor progression and metastasis . The structure-activity relationship studies suggest that substituents on the pyrazole ring can enhance anticancer efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. This compound is believed to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation . These compounds can act as non-steroidal anti-inflammatory drugs (NSAIDs), offering an alternative to traditional therapies with fewer side effects.

Antimicrobial Activity

Recent research highlights the antimicrobial properties of pyrazoles. This compound and its derivatives have shown activity against various Gram-positive and Gram-negative bacteria . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Study: Anticancer Activity

In a study published in Molecules, researchers evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines. This compound exhibited IC50 values comparable to established anticancer agents, indicating its potential as a lead compound for further development .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed significant reduction in inflammatory markers and joint swelling, suggesting its efficacy as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in enzyme inhibition or receptor binding, affecting various biochemical pathways .

Comparison with Similar Compounds

Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1759-24-6)

- Molecular Formula : C₉H₁₅N₃O₂ (same as the target compound).

- Key Difference : The propyl group at position 1 is replaced with an isopropyl group.

2-(5-Methyl-3-nitro-pyrazol-1-yl)-butyric acid ethyl ester (CAS: 1005576-85-1)

- Molecular Formula : C₁₀H₁₅N₃O₄.

- Key Differences: A nitro group at position 3 (electron-withdrawing) instead of an amino group (electron-donating). A methyl group at position 5 and a butyric acid ethyl ester chain.

- Implications: The nitro group enhances electrophilicity at the pyrazole ring, making this compound more reactive in aromatic substitution reactions compared to the amino-substituted target compound .

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS: 512809-81-3)

- Molecular Formula : C₅H₇BrN₄O.

- Key Differences: A bromine atom at position 4 and a carbohydrazide group at position 3. No amino or ester substituents.

- Implications : The bromine atom increases molecular weight (219.04 g/mol) and may facilitate halogen-bonding interactions in crystal packing .

Physicochemical and Commercial Data Comparison

| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|

| This compound | 1251379-01-7 | 197.23 | 95% | Propyl, amino, ethyl ester |

| Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate | 1759-24-6 | 197.23 | N/A | Isopropyl, amino, ethyl ester |

| 2-(5-Methyl-3-nitro-pyrazol-1-yl)-butyric acid ethyl ester | 1005576-85-1 | 241.25 | N/A | Nitro, methyl, butyric acid ethyl ester |

| 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide | 512809-81-3 | 219.04 | N/A | Bromine, carbohydrazide |

Notes:

- The target compound’s amino group distinguishes it from nitro- or bromo-substituted analogs, likely enhancing hydrogen-bonding capacity in supramolecular assemblies .

- Commercial availability varies significantly; for example, the isopropyl analog (CAS: 1759-24-6) is listed as a biochemical reagent but lacks disclosed purity data .

Hydrogen-Bonding and Crystallographic Insights

While crystallographic data for this compound is unavailable, analogous pyrazole derivatives often exhibit hydrogen-bonding networks. In contrast, nitro-substituted derivatives (e.g., CAS: 1005576-85-1) may prioritize C–H···O interactions due to the absence of amino donors . Tools like Mercury CSD () could model these interactions if structural data were available.

Biological Activity

Ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 197.24 g/mol. Its structure features an ethyl ester group and an amino group, which contribute to its reactivity and biological properties. The compound is related to allopurinol, a medication commonly used for treating gout, indicating potential therapeutic relevance in similar domains .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with proteins, influencing enzyme activity and receptor binding. This interaction can lead to enzyme inhibition or modulation of signaling pathways.

Anticancer Properties

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anticancer properties. In vitro studies have shown that certain pyrazole derivatives inhibit the proliferation of cancer cells, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44% , respectively . Importantly, these compounds demonstrated selectivity, showing minimal toxicity to normal fibroblast cells .

Anti-inflammatory Effects

Anti-inflammatory properties have been reported for various pyrazole derivatives. The introduction of specific substituents at different positions on the pyrazole ring can enhance anti-inflammatory activity. Some studies suggest that this compound may exhibit similar effects, although further research is needed to confirm this potential .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to other related compounds:

| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | C6H9N3O2 | Moderate (54.25% inhibition in HepG2) | Potential (limited data) | Suggested potential |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | Variable | Reported | Moderate |

| Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate | C10H10ClN3O2 | High (specific cell lines) | Significant | High |

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Anticancer Activity : A study demonstrated that modifications at the N1 position of the pyrazole ring significantly affected antiproliferative activity against various cancer cell lines .

- Structure–Activity Relationship (SAR) : Research indicates that specific substitutions can enhance or diminish biological activity. For instance, adding certain alkyl groups can increase anticancer efficacy while maintaining low toxicity toward normal cells .

- Oxidative Stress : Compounds similar to this compound have been investigated for their antioxidant properties, suggesting a role in combating oxidative stress-related diseases .

Q & A

Q. What are the common synthetic routes for ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate, and what reaction conditions are critical for achieving high purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazine derivatives and propylating agents. Key steps include:

- Reagent Selection : Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) for enamine formation, followed by reaction with propylhydrazine to form the pyrazole ring .

- Reaction Optimization : Temperature control (e.g., 80–100°C) and solvent selection (e.g., ethanol or DMF) to minimize side products like regioisomers .

- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradient) or recrystallization to achieve ≥95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and ester functionality. For example, the ethyl ester proton quartet appears at δ ~4.3 ppm, while pyrazole ring protons resonate at δ ~6–8 ppm .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for solving crystal structures, revealing hydrogen-bonding networks and supramolecular packing. The amino group often participates in N–H···O interactions with carboxylate moieties .

- Mass Spectrometry : High-resolution MS (HRMS-EI) confirms molecular weight (e.g., m/z 197.23 for CHNO) .

Q. What preliminary biological activities have been reported for this pyrazole derivative, and what assay systems were used?

Methodological Answer:

- Antimicrobial Activity : Tested via broth microdilution against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to structural analogs. Activity is influenced by the propyl chain’s hydrophobicity .

- Enzyme Inhibition : In vitro assays (e.g., COX-2 inhibition) using fluorometric or colorimetric substrates. IC values are benchmarked against NSAIDs like celecoxib .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction. Results are contextualized with substituent effects (e.g., electron-withdrawing groups enhance potency) .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to improve yield and scalability while minimizing by-product formation?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility. For example, azide-alkyne cycloadditions with pyrazole precursors achieve >90% yield in minutes .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) or organocatalysts (e.g., DMAP) accelerate regioselective alkylation at the pyrazole N1 position .

- By-Product Analysis : HPLC or GC-MS identifies impurities (e.g., unreacted hydrazines), guiding solvent optimization (e.g., switching from DMF to acetonitrile) .

Q. What computational approaches are employed to predict the hydrogen bonding patterns and supramolecular assembly of this compound in solid-state studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model hydrogen-bond strengths and lattice energies. For example, N–H···O interactions stabilize dimeric units in crystals .

- Graph Set Analysis : Etter’s rules classify hydrogen-bond motifs (e.g., R_2$$^2(8) rings) to predict packing motifs. This aids in co-crystal design for improved solubility .

- Molecular Dynamics (MD) : Simulations assess temperature-dependent stability, identifying prone-to-decomposition regions (e.g., ester hydrolysis under acidic conditions) .

Q. How should researchers address discrepancies in reported biological activity data across different studies involving structural analogs?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., propyl vs. isopropyl groups) using standardized assays. For instance, bulkier alkyl chains may reduce membrane permeability, lowering antimicrobial efficacy .

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in IC values for anti-inflammatory activity often stem from varying TNF-α induction protocols .

- Meta-Analysis Tools : Use cheminformatics platforms (e.g., PubChem BioActivity Data) to aggregate data and identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.